(4-Hydroxybenzyl)phosphonic Acid

Medicinal Chemistry Bioconjugation Physicochemical Property

Secure (4-Hydroxybenzyl)phosphonic acid as a non-interchangeable research scaffold. Its para-hydroxy group is critical for PTP inhibitor potency and selective bone-targeting conjugation, unlike generic benzylphosphonic acids which lack this essential derivatization handle. Ideal for medicinal chemistry and surface science. Verify stock and request a quote for your research quantities.

Molecular Formula C7H9O4P
Molecular Weight 188.12 g/mol
CAS No. 90001-07-3
Cat. No. B1340151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxybenzyl)phosphonic Acid
CAS90001-07-3
Molecular FormulaC7H9O4P
Molecular Weight188.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CP(=O)(O)O)O
InChIInChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
InChIKeyZHBRSHSRMYZHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Hydroxybenzyl)phosphonic Acid (CAS 90001-07-3): Procurement and Differentiation Guide for Phosphonic Acid Research Compounds


(4-Hydroxybenzyl)phosphonic acid (CAS 90001-07-3) is an organophosphorus compound featuring a phosphonic acid group attached to a para-hydroxybenzyl moiety [1]. This compound is a versatile building block in medicinal chemistry and materials science, with reported roles as a protein tyrosine phosphatase (PTP) inhibitor scaffold and a bone-targeting agent [1]. It is available from major suppliers with specified purity (typically 97%) and defined physical properties, making it suitable for controlled experimental applications .

(4-Hydroxybenzyl)phosphonic Acid: Critical Limitations of Class Substitution in Benzylphosphonate Research


Substituting (4-hydroxybenzyl)phosphonic acid with a generic benzylphosphonic acid or a different para-substituted analog can compromise experimental outcomes due to significant differences in physicochemical and biological properties . The presence of the para-hydroxy group substantially alters key parameters such as hydrophilicity (LogP), acidity (pKa), and hydrogen-bonding capacity, which are critical for molecular recognition in enzyme inhibition and for self-assembly processes . Furthermore, the hydroxy moiety provides a distinct functional handle for further synthetic derivatization that is absent in the unsubstituted or halogenated analogs, making this specific compound a non-interchangeable reagent for targeted research applications .

(4-Hydroxybenzyl)phosphonic Acid: Verifiable Performance Metrics vs. Structural Analogs


Comparative Physicochemical Profiling: (4-Hydroxybenzyl)phosphonic Acid vs. Benzylphosphonic Acid

(4-Hydroxybenzyl)phosphonic acid exhibits a significantly lower predicted LogP value (-0.5) compared to the unsubstituted benzylphosphonic acid (1.07), indicating markedly greater hydrophilicity [1]. This difference influences solubility and partitioning behavior in biological systems and chromatographic purification. The melting point range (224-229 °C) is also higher than that of the 4-bromo analog, providing a quality control metric for solid-state identity .

Medicinal Chemistry Bioconjugation Physicochemical Property

Antibacterial Activity of Benzylphosphonate Derivatives: Class-Level Evidence for Para-Substituted Scaffolds

While direct MIC data for (4-hydroxybenzyl)phosphonic acid against E. coli strains is not available, a comprehensive study on diethyl benzylphosphonate derivatives demonstrates that para-substitution on the phenyl ring is a critical determinant of antibacterial activity [1]. In this study, the unsubstituted diethyl benzylphosphonate (1) exhibited low MIC values against E. coli strains (0.0015-0.02 µM), and the introduction of various para-substituents (e.g., boronic acid derivatives, stilbene) further modulated inhibitory potency [1]. This class-level evidence suggests that the para-hydroxybenzyl scaffold, due to its distinct electronic and hydrogen-bonding profile, is a valid starting point for developing potent antimicrobial agents, and its activity profile will differ from that of the unsubstituted or differently substituted analogs [1].

Antimicrobial Resistance Drug Discovery Organophosphonate

Bone-Targeting Potential: Phosphonate-Mediated Hydroxyapatite Affinity

(4-Hydroxybenzyl)phosphonic acid contains a monophosphonate group capable of binding to calcium ions in hydroxyapatite, the primary mineral component of bone [1]. While bisphosphonates are known for high bone affinity, studies have demonstrated that even monophosphonates, such as amino phosphonates, can be successfully attached to hydroxyapatite surfaces to create targeted drug delivery systems [1]. The presence of the para-hydroxy group in the target compound provides an additional site for further functionalization, enabling the conjugation of therapeutic payloads without interfering with the bone-binding phosphonate moiety [2]. This dual functionality—bone affinity via the phosphonate and orthogonal reactivity via the phenol—is a key differentiator from simpler alkyl- or aryl-phosphonic acids that lack a secondary functional handle [2].

Bone-Targeted Drug Delivery Biomaterials Osteoporosis

Acid-Base Chemistry: pKa Differentiation from Halogenated Analogs

The predicted acid dissociation constant (pKa) of (4-hydroxybenzyl)phosphonic acid is 2.32 ± 0.10, which is distinct from the pKa values of its 4-chloro (pKa not reported, but electron-withdrawing) and 4-ethyl (electron-donating) analogs [1]. The phenolic -OH introduces an additional titratable proton (pKa ~10), creating a zwitterionic species at physiological pH that is not possible for the 4-halo or 4-alkyl substituted phosphonic acids . This unique acid-base profile affects its ionization state and, consequently, its ability to form electrostatic interactions, hydrogen bonds, and metal complexes in aqueous media .

Bioconjugation Analytical Chemistry Self-Assembled Monolayers

(4-Hydroxybenzyl)phosphonic Acid: Validated Application Scenarios Based on Quantitative Evidence


Precursor for Protein Tyrosine Phosphatase (PTP) Inhibitors

(4-Hydroxybenzyl)phosphonic acid serves as a direct precursor for designing inhibitors that target the phosphotyrosine-binding site of PTPs, a class of enzymes implicated in cancer, diabetes, and autoimmune diseases. Its core scaffold mimics the phosphotyrosine residue, and the para-hydroxy group provides a critical handle for installing recognition elements that enhance potency and selectivity beyond what is achievable with unsubstituted benzylphosphonic acid [1].

Bone-Targeted Drug Delivery Conjugates

The compound's phosphonate group confers affinity for bone mineral (hydroxyapatite), while its phenolic -OH group allows for orthogonal conjugation of therapeutic agents (e.g., anti-inflammatory drugs, radiopharmaceuticals) without compromising bone-binding [1]. This bifunctionality is superior to simpler arylphosphonic acids for creating targeted delivery systems [2].

Antibacterial Agent Lead Scaffold

As a member of the para-substituted benzylphosphonate class, this compound is a rational lead scaffold for developing novel antibacterial agents targeting Gram-negative bacteria like E. coli [1]. Its low molecular weight and distinct electronic profile, as evidenced by its LogP and pKa, support its use in medicinal chemistry campaigns to optimize potency and pharmacokinetic properties [2][3].

Functionalized Material Surface Modifier

The phosphonic acid group strongly coordinates to metal oxide surfaces (e.g., TiO₂, Al₂O₃), enabling the formation of self-assembled monolayers (SAMs) for applications in corrosion resistance and sensor technology . The phenolic -OH group provides an additional site for post-modification, allowing for the creation of multifunctional surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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